molecular formula C13H13NS B14172615 N,N-dimethylnaphthalene-1-carbothioamide CAS No. 62070-75-1

N,N-dimethylnaphthalene-1-carbothioamide

Cat. No.: B14172615
CAS No.: 62070-75-1
M. Wt: 215.32 g/mol
InChI Key: SGIRBMNVKJCIJP-UHFFFAOYSA-N
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Description

N,N-dimethylnaphthalene-1-carbothioamide: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylnaphthalene-1-carbothioamide typically involves the reaction of naphthalene-1-carbothioamide with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylnaphthalene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N-dimethylnaphthalene-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylnaphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Naphthalene-1-carbothioamide: Similar structure but lacks the dimethylamino group.

    N,N-dimethylnaphthalene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    Naphthalene-1-thiocarboxamide: Similar structure but with a thiocarboxamide group.

Uniqueness: N,N-dimethylnaphthalene-1-carbothioamide is unique due to the presence of both the dimethylamino and carbothioamide groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

62070-75-1

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

N,N-dimethylnaphthalene-1-carbothioamide

InChI

InChI=1S/C13H13NS/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

SGIRBMNVKJCIJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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